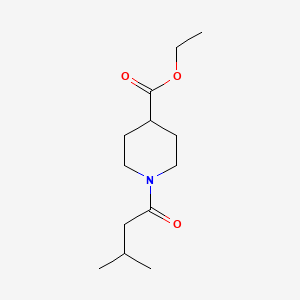

ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is an ester derived from 3-methylbutanoic acid (also known as isovaleric acid) and a piperidine derivative . Isovaleric acid is a branched-chain alkyl carboxylic acid with an unpleasant odor . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .

Synthesis Analysis

While the specific synthesis pathway for “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” is not available, the general approach to synthesizing similar compounds often involves the reaction of an acyl chloride with an amine . For instance, the reaction between acyl chlorides and amines typically follows a nucleophilic addition/elimination mechanism .Molecular Structure Analysis

The molecular structure of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely include an ester functional group, which is derived from the carboxylic acid and an alcohol, and a piperidine ring . The 3-methylbutanoyl component would contribute a branched alkyl group to the structure .Chemical Reactions Analysis

Reactions involving compounds like “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would likely depend on the reactivity of the ester and piperidine functional groups. For instance, esters can undergo hydrolysis, aminolysis, and reduction reactions . Piperidines, being a type of secondary amine, can participate in reactions such as alkylation, acylation, and the formation of enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of “ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate” would depend on its molecular structure. For instance, 3-methylbutanol, a related compound, has a density of 0.809 g/mL at 25 °C, a boiling point of 131-132 °C, and is slightly soluble in water .Scientific Research Applications

Organic Synthesis and Catalysis

A significant application of related compounds involves organic synthesis and catalysis, exemplified by the development of phosphine-catalyzed annulations. Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This methodology could be adapted for the synthesis and functionalization of "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate," leveraging the compound's structural features for diverse synthetic applications.

Pharmacological Applications

Compounds structurally related to "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" have been explored for their pharmacological potential. For example, Hayashi et al. (1998) studied GPIIb/IIIa integrin antagonists, identifying compounds with significant antithrombotic potential (Hayashi et al., 1998). Although "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" itself was not specifically mentioned, the structural motifs and synthetic strategies discussed could inform its evaluation as a pharmacological agent or a precursor in drug development.

Materials Science

In materials science, related piperidine derivatives have been investigated for their applications in energy storage. Kim et al. (2013) explored the use of ethyl 1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting its potential to improve conductivity and battery performance (Kim, Cho, & Shin, 2013). This suggests that "ethyl 1-(3-methylbutanoyl)-4-piperidinecarboxylate" could be explored for similar applications, given its related chemical structure and potential for functionalization.

properties

IUPAC Name |

ethyl 1-(3-methylbutanoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-4-17-13(16)11-5-7-14(8-6-11)12(15)9-10(2)3/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXIRVZMGWCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5568722.png)

![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)

![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)

![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)

![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)